3-Chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-phenylpropanamide
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Overview
Description
3-Chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-phenylpropanamide is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a chloro group, a phenyl group, and a thiophene ring with a dioxo substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-phenylpropanamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a suitable precursor, such as a dicarbonyl compound and elemental sulfur.
Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the chlorinated thiophene derivative with aniline (phenylamine) under appropriate conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Temperature Control: Maintaining specific temperatures to ensure high yield and purity.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the dioxo groups, leading to the formation of thiol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide or ammonia can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
3-Chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-phenylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)propanamide: A similar compound with a dimethylphenyl group instead of a phenyl group.
3-Chloro-N-(4-methylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)propanamide: A compound with a methylphenyl group.
Uniqueness
3-Chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-phenylpropanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3S/c14-8-6-13(16)15(11-4-2-1-3-5-11)12-7-9-19(17,18)10-12/h1-5,7,9,12H,6,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAXNCLSPDKJOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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